Tertiary and Quaternary Structural Analysis of Nucleoprotein (265-273) Domains
The nucleoprotein (NP) serves as the structural backbone for viral genomic RNA encapsulation across negative-stranded RNA viruses (NSVs). Biochemical and biophysical analyses reveal that residues 265-273 frequently reside within the NP core domain (NCORE), which governs RNA binding and oligomerization. In Morbilliviruses (e.g., measles virus), this region adopts a conserved α-helical fold stabilized by hydrophobic residues (Leu²⁶⁶, Phe²⁶⁹) that mediate inter-monomeric contacts in higher-order ribonucleocapsids [9]. High-speed atomic force microscopy (HS-AFM) studies of influenza RNPs show that NP oligomerization follows an annular assembly pathway, where NP-NP interfaces create a continuous scaffold for RNA protection (Fig. 1A) [2].
Table 1: Structural Features of Nucleoprotein Domains Across Virus Families
Virus Family | Domain Containing 265-273 | Key Structural Motifs | Oligomeric State |
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Morbillivirus | NCORE (Structured) | α-Helices; Hydrophobic Pockets | Helical Filaments |
Orthomyxovirus | RNA-Binding Domain | Flexible Loops + β-Sheets | Hexameric Rings |
Bunyavirus | Central Ectodomain | Serpentine β-Sheets | Dimeric Precursors |
Pneumoviridae | Core Oligomerization Domain | α-Helical Bundles | Spherical Capsids |
Quaternary assembly involves hierarchical interactions: Initial NP-NP dimerization precedes RNA recruitment, followed by helical elongation. For Rift Valley fever virus (RVFV), cell-free synthesized NPs form intermediately ordered assembly structures (IOAS) that mature into highly ordered filamentous structures (HOFS) resistant to protease degradation. Mutagenesis of residues 265-273 (e.g., Leu²⁶⁷Ala) disrupts HOFS formation, confirming this region’s role in stability [6].
Functional Role of Intrinsically Disordered Regions (IDRs) in Nucleoprotein (265-273) Conformational Dynamics
While residues 265-273 typically reside in structured domains, the adjacent C-terminal domain (NTAIL; ~aa 401-525) exhibits intrinsic disorder critical for NP function. NTAIL’s sequence composition—depleted in order-promoting residues (Trp, Cys, Tyr) and enriched in disorder-promoting residues (Arg, Gln, Glu)—enables conformational plasticity (Fig. 1B) [9]. This disorder facilitates:
- Polymerase Recruitment: The MeV NTAIL domain dynamically samples α-helical conformations upon binding the phosphoprotein (P), forming a molecular recognition element (MoRE) that recruits the viral polymerase [1] [9].
- Allosteric Regulation: In influenza NP, IDRs adjacent to structured domains (including 265-273) undergo μs-ms timescale dynamics that modulate RNA-binding affinity. NMR relaxation experiments show these motions enable entropy-driven binding [8].
- Host Immune Evasion: Respiratory syncytial virus (RSV) NP translocates to the host cell membrane via its disordered regions, disrupting immunological synapse formation—a mechanism impaired by IDR truncation [9].
Fig. 1: Conformational Dynamics of Nucleoprotein
(A) Structured Core (265-273) (B) Disordered NTAIL │ α-Helix 265-273: Fixed NP-NP │ Random Coil: Flexible │ Interface │ Conformations │ │ │ RNA │ P-Protein │ Binding │ Binding Site └───────────────┐ └───────────────┐ │ │ ⇅ Allosteric Coupling ⇅ Helical Folding
Disorder-to-order transitions in NTAIL enable functional diversity without compromising the structural integrity of the 265-273 core—a key adaptation for viral replication efficiency [1] [3].
Interaction Interfaces Between Nucleoprotein (265-273) and Viral RNA/Proteins
The NP domain encompassing 265-273 engages in multivalent interactions essential for viral replication:
RNA Binding Mechanisms
- Sequence-Independent Recognition: Basic residues (Lys²⁶⁵, Arg²⁷⁰) in the 265-273 groove electrostatically coordinate the viral RNA backbone. In influenza, this occurs via a flexible loop-helix motif accommodating diverse RNA conformations [2] [5].
- Assembly Cooperativity: RNA binding induces NP oligomerization through conformational changes in the 265-273 region. For RVFV, RNA triggers hexameric ring formation by stabilizing NP-NP interfaces [6].
Protein Interaction Networks
Table 2: Key Protein Interactions Mediated by Nucleoprotein Domains
Binding Partner | Interaction Site on NP | Functional Outcome | Technique Validated |
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Phosphoprotein (P) | NTAIL (Disordered) | Polymerase Recruitment; Chaperoning | NMR; Co-IP [9] |
Matrix Protein (M) | NCORE (265-273 Adjacent) | Virion Assembly; RNP Packaging | Yeast Two-Hybrid [9] |
Glycoprotein Cytotail | NP Surface Helices | Transcriptional Regulation | FRET [9] |
Host Importins | NP Nuclear Localization Seq | Nuclear Import of Genomic RNPs | Immunofluorescence [1] |
Cross-linking studies (e.g., CARIC, CHART-MS) reveal that NP residues 265-273 participate in transient interactions with the viral polymerase during RNA synthesis. Substitutions at Phe²⁶⁹ disrupt this interface, reducing replication efficiency by >90% [5] [9]. Additionally, the 265-273 domain allosterically communicates with NTAIL to regulate P binding—a mechanism elucidated via double-cycle mutagenesis [7].
Competitive Binding Dynamics
Ubiquitin competes with proline-rich ligands for SH3 domains near NP binding sites, suggesting crosstalk between viral and host interactions. This competition may regulate NP’s role in immune evasion [7].
All compound names mentioned: Nucleoprotein (265-273), Viral RNA, Phosphoprotein (P), Matrix Protein (M), RNA-Dependent RNA Polymerase (RdRp), Ubiquitin.